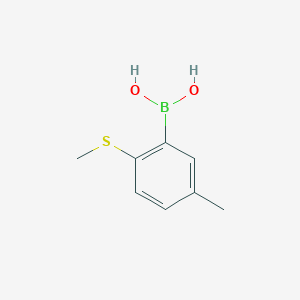

5-Methyl-2-(methylthio)phenylboronic acid

Vue d'ensemble

Description

5-Methyl-2-(methylthio)phenylboronic acid is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a methyl group and a methylthio group, as well as a boronic acid functional group

Synthetic Routes and Reaction Conditions:

From 2-Methylfuran: One common synthetic route involves the reaction of 2-methylfuran with methylthiochloride (CH3SCl) to introduce the methylthio group.

Using Organolithium Compounds: Another method involves the use of organolithium compounds to react with 2-methylfuran, followed by subsequent reactions to introduce the boronic acid group.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Types of Reactions:

Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or borates.

Reduction: Reduction reactions can be used to convert the boronic acid group to boronic alcohols.

Substitution: The phenyl ring can participate in electrophilic substitution reactions, where the methylthio group can influence the reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

Boronic Esters: Formed through the oxidation of boronic acids.

Boronic Alcohols: Resulting from the reduction of boronic acids.

Substituted Phenyl Derivatives: Various substituted phenyl compounds can be synthesized through electrophilic substitution reactions.

Applications De Recherche Scientifique

Chemistry: 5-Methyl-2-(methylthio)phenylboronic acid is used in organic synthesis as a building block for the construction of complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryls and other organic compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Medicine: In medicinal chemistry, this compound can be used to develop new therapeutic agents. Its ability to form stable complexes with biological molecules makes it suitable for designing drugs that target specific diseases.

Industry: The compound is also used in the flavor and fragrance industry due to its distinctive odor. It can be employed as a flavoring agent in food products and as an additive in perfumes and other consumer goods.

Mécanisme D'action

The mechanism by which 5-Methyl-2-(methylthio)phenylboronic acid exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with halides or pseudohalides to form biaryl compounds. The molecular targets and pathways involved in biological applications may include enzyme active sites or receptor binding sites, where the compound interacts with specific amino acids or other functional groups.

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: Similar structure but lacks the methylthio group.

2-Methyl-5-(methylthio)furan: Similar structure but without the boronic acid group.

Boronic Esters: Related compounds formed through the oxidation of boronic acids.

Uniqueness: 5-Methyl-2-(methylthio)phenylboronic acid is unique due to the combination of the boronic acid group and the methylthio group on the phenyl ring. This combination provides distinct chemical reactivity and biological activity compared to similar compounds.

Activité Biologique

5-Methyl-2-(methylthio)phenylboronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biochemical properties, mechanisms of action, and relevant research findings.

This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its interaction with biological molecules. The compound's molecular structure can be represented as follows:

- Molecular Formula : CHBOS

- Molecular Weight : 169.05 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and signaling pathways. Key points include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit Janus kinase 1 (JAK1), which plays a significant role in the JAK-STAT signaling pathway. This pathway is crucial for various cellular processes, including immune responses and cell proliferation.

- Binding Interactions : The binding of this compound to the active site of target proteins may prevent the phosphorylation of downstream substrates, thereby inhibiting signal transduction cascades essential for cell function.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit antimicrobial properties. For instance:

- In Vitro Studies : The compound has shown moderate activity against Candida albicans and Aspergillus niger, with a Minimum Inhibitory Concentration (MIC) lower than that of some established antifungal agents such as Tavaborole (AN2690) .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | Moderate activity |

| Aspergillus niger | Higher activity |

| Escherichia coli | Moderate activity |

| Bacillus cereus | MIC lower than AN2690 |

Cellular Effects

The compound's effects on cellular processes include:

- Gene Expression Modulation : By inhibiting JAK1, it can alter the expression of genes regulated by the JAK-STAT pathway, leading to changes in cell proliferation and apoptosis.

- Metabolic Pathway Alteration : It may influence metabolic pathways by modulating enzyme activities involved in energy production and biosynthesis.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests good bioavailability, similar to other boronic acids. However, dosage effects are critical; lower doses may yield therapeutic effects while higher doses could lead to toxicity, affecting vital organs and disrupting normal cellular functions.

Case Studies and Research Findings

A variety of studies have explored the biological implications of this compound:

- Study on Antimicrobial Properties : A study demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, suggesting its potential as a therapeutic agent in treating infections .

- Inhibition Studies : Research indicated that this compound could serve as a lead in developing inhibitors targeting specific kinases involved in cancer progression, highlighting its relevance in cancer therapy.

- Biochemical Analysis : Investigations into its biochemical properties revealed its ability to interact with enzymes crucial for cellular signaling pathways, further supporting its therapeutic potential.

Propriétés

IUPAC Name |

(5-methyl-2-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2S/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLWXIOFGZGNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.